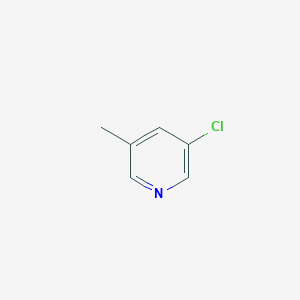

3-Chloro-5-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFLUZIBHAWPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376554 | |

| Record name | 3-CHLORO-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-55-8 | |

| Record name | 3-CHLORO-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-methylpyridine CAS number 19230-55-8 properties

An In-Depth Technical Guide to 3-Chloro-5-methylpyridine (CAS 19230-55-8): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 19230-55-8, is a halogenated aromatic heterocycle of significant interest to the chemical and pharmaceutical industries.[1] Its unique molecular architecture, featuring a pyridine core substituted with both an electron-withdrawing chlorine atom and an electron-donating methyl group, imparts a balance of stability and controlled reactivity.[1][2] This makes it a highly valuable and versatile intermediate, or building block, for the synthesis of more complex molecules.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the physicochemical properties, reactivity, synthetic utility, and safety considerations of this compound. By explaining the causality behind its chemical behavior and providing practical insights, this document aims to empower scientists to effectively leverage this compound in their research and development endeavors, from laboratory-scale synthesis to the creation of novel therapeutic agents and advanced materials.[1]

Section 1: Core Chemical and Physical Properties

The fundamental properties of a chemical intermediate are paramount as they dictate its handling, reaction conditions, and potential applications. This compound is a light yellow to brown liquid under standard conditions, a physical state that offers advantages in handling and dosing for liquid-phase reactions.[1]

Chemical Structure

The structure of this compound is defined by a pyridine ring with a chlorine atom at the 3-position and a methyl group at the 5-position. The IUPAC name is this compound, and it is also known by the synonym 5-chloro-3-picoline.[3][4][5]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and physicochemical properties of this compound. These values are critical for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Reference(s) |

| CAS Number | 19230-55-8 | [1][3][6] |

| Molecular Formula | C₆H₆ClN | [1][3] |

| Molecular Weight | 127.57 g/mol | [1][3] |

| Appearance | Light yellow to brown liquid | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Predicted Boiling Point | 176.7 ± 20.0 °C | [6] |

| Predicted Density | 1.150 ± 0.06 g/cm³ | [6] |

| SMILES | CC1=CC(Cl)=CN=C1 | [4] |

| InChIKey | MOFLUZIBHAWPFV-UHFFFAOYSA-N | [3][4] |

Section 2: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactive centers on its scaffold. The pyridine ring is aromatic and thus inherently stable, yet the nitrogen atom and the chlorine substituent create an electron-deficient system that influences its reactivity.[2]

-

The Chlorine Atom: As a halogen, the chlorine at the 3-position is a key functional handle. It is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, serves as an ideal site for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2][7] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

-

The Pyridine Ring: The nitrogen atom in the ring can act as a base or a ligand. The aromatic protons can undergo electrophilic substitution, although the electron-deficient nature of the ring makes these reactions less favorable than in benzene.

-

The Methyl Group: The methyl group at the 5-position can be a site for free-radical halogenation or oxidation to a carboxylic acid under harsh conditions, providing further avenues for functionalization.

Caption: Key cross-coupling reactions utilizing this compound.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative, lab-scale Suzuki-Miyaura reaction to demonstrate the utility of this compound as a coupling partner. The causality for reagent choice is rooted in established palladium catalysis mechanisms.

Objective: To synthesize 3-phenyl-5-methylpyridine.

Methodology:

-

Inert Atmosphere Preparation: Equip a 50 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the entire system with dry nitrogen for 15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: To the flask, add this compound (1.28 g, 10 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30 mmol, 3.0 equiv). The excess boronic acid ensures complete consumption of the limiting reagent, and the base is essential for the transmetalation step in the catalytic cycle.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.2 mmol, 2 mol%). This pre-catalyst is chosen for its reliability and effectiveness in a wide range of Suzuki couplings.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (20 mL) and Water (5 mL). The aqueous-organic mixture is necessary to dissolve both the organic reactants and the inorganic base. Degassing (e.g., by sparging with nitrogen) removes dissolved oxygen which can degrade the catalyst.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each). The extractions maximize product recovery.

-

Purification: Combine the organic layers, wash with brine (50 mL) to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-methylpyridine.

Section 3: Applications in Research and Development

This compound is not an end-product but a crucial starting material for creating high-value molecules across several sectors.[1]

-

Pharmaceutical Development: This compound is a foundational element in medicinal chemistry.[1] Its structure is incorporated into scaffolds designed to create therapeutic agents, with applications reported in the development of drugs targeting neurological disorders and infections.[1] The pyridine motif is a common feature in many FDA-approved drugs, and the specific substitution pattern of this compound allows for the synthesis of analogs with potential anti-tumor and anti-infective properties.[2][8]

-

Agrochemicals: In the agrochemical industry, it serves as an intermediate for synthesizing modern pesticides and herbicides.[1] The strategic design of molecules derived from this intermediate can lead to products with high efficacy against specific pests or weeds while maintaining low toxicity to non-target organisms, contributing to improved crop protection.[1][2]

-

Material Science: The compound's reactivity makes it suitable as a building block for specialized polymers and resins.[1] Incorporation of the pyridyl moiety can introduce desirable properties such as thermal stability, altered polarity, or metal-coordinating capabilities into the final material.

Caption: From intermediate to high-value application sectors.

Section 4: Analytical Characterization (Predicted)

While specific, authenticated spectra for this compound are not publicly available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds, such as other substituted pyridines.[9][10][11] This predictive analysis is a cornerstone of structural elucidation in organic chemistry.[12]

| Technique | Expected Signature |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3-8.5 ppm: Two distinct signals, likely doublets or singlets with fine splitting, corresponding to the two protons adjacent to the nitrogen (H2, H6). δ ~7.5-7.7 ppm: One signal, likely a singlet or finely split triplet, for the proton at the 4-position. δ ~2.3-2.5 ppm: A sharp singlet, integrating to 3H, for the methyl (CH₃) protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-155 ppm: Two peaks for the carbons adjacent to the nitrogen (C2, C6). δ ~130-140 ppm: Two peaks for the substituted carbons (C3-Cl, C5-CH₃). δ ~120-125 ppm: One peak for the C4 carbon. δ ~18-22 ppm: One peak for the methyl (CH₃) carbon. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 127. Isotope Peak (M+2)⁺: A significant peak at m/z = 129, with approximately one-third the intensity of the M⁺ peak, characteristic of the ³⁷Cl isotope. Fragmentation: Loss of Cl (M-35), loss of HCN (M-27), and cleavage of the methyl group (M-15). |

| IR Spectroscopy (liquid film) | ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching (from the methyl group). ~1550-1600 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. ~1000-1100 cm⁻¹: C-Cl stretching vibration. |

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound due to its hazardous properties.[3][13] It is classified as harmful and an irritant.[3]

GHS Hazard Information

| Hazard Code | Description | Reference(s) |

| H302 | Harmful if swallowed | [3][13] |

| H312 | Harmful in contact with skin | [3] |

| H332 | Harmful if inhaled | [3][13] |

| H315 | Causes skin irritation | [3][13] |

| H319 | Causes serious eye irritation | [3][13] |

| H335 | May cause respiratory irritation | [13] |

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible.[14]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid all personal contact, including inhalation of vapors.[16] Do not eat, drink, or smoke in the laboratory.[13] Keep the container tightly sealed when not in use. Avoid physical damage to containers.[16]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15]

-

Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[17]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17] The recommended storage temperature is between 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and acids, as well as sources of heat and ignition.[15][17]

Conclusion

This compound (CAS 19230-55-8) is a pivotal chemical intermediate whose value is defined by its structural versatility. The strategic placement of its chloro and methyl substituents on a stable pyridine core provides chemists with a reliable platform for constructing complex molecular targets. Its demonstrated utility in the synthesis of pharmaceutical, agrochemical, and material science precursors underscores its importance in modern chemical R&D. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its responsible and innovative application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Manufacturer China | CAS 18368-63-3 | High Purity Supplier & Safety Data [pipzine-chem.com]

- 3. This compound | C6H6ClN | CID 2762899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 19230-55-8 [matrix-fine-chemicals.com]

- 5. This compound - CAS:19230-55-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound CAS#: 19230-55-8 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Chloro-5-methylpyridine: Structure, Properties, and Synthetic Utility

Introduction

In the landscape of modern drug discovery and agrochemical development, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their unique electronic properties and ability to engage in a variety of chemical transformations make them privileged scaffolds in the design of biologically active molecules. Among these, 3-Chloro-5-methylpyridine is a key synthetic intermediate whose strategic importance lies in its specific substitution pattern, offering a platform for the introduction of molecular complexity.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of this compound. We will delve into the causality behind its chemical reactivity and present field-proven, adaptable protocols for its synthesis and characterization, designed for researchers, scientists, and professionals in chemical and pharmaceutical development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical intermediate dictate its utility. This compound is a liquid at room temperature, typically appearing colorless to light yellow. Its core structure is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The ring is substituted at the 3-position with a chloro group and at the 5-position with a methyl group.

The molecular formula is C₆H₆ClN, and its molecular weight is 127.57 g/mol .[1][2] The presence of the electronegative nitrogen atom and the chlorine substituent significantly influences the electron density of the aromatic ring, rendering the carbon framework electron-deficient. This electronic arrangement is the primary driver of its chemical reactivity, which will be discussed in Section 3.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19230-55-8 | [1] |

| Molecular Formula | C₆H₆ClN | [1][2] |

| Molecular Weight | 127.57 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 184 - 186 °C | [2] |

| Density | 1.14 g/cm³ | [2] |

| Flash Point | 70 °C | [2] |

| SMILES | CC1=CC(=CN=C1)Cl | [1] |

| InChIKey | MOFLUZIBHAWPFV-UHFFFAOYSA-N | [1] |

Note: While extensive experimental spectroscopic data for this compound is not widely published, characterization would typically rely on ¹H NMR, ¹³C NMR, and mass spectrometry. For a related isomer, 2-Chloro-5-methylpyridine, the proton NMR spectrum shows characteristic signals for the aromatic protons and the methyl group, providing a reference for expected chemical shifts.[3]

Synthesis and Purification: A Proposed Protocol

While multiple proprietary methods exist for the synthesis of chloropyridines, a common and logical laboratory-scale approach for this compound would involve the direct chlorination of a suitable precursor, such as 3,5-lutidine (3,5-dimethylpyridine). The following protocol is an exemplar method based on established chemical principles for the halogenation of pyridine derivatives.[4]

Proposed Synthesis: Chlorination of 3,5-Lutidine

The direct chlorination of a pyridine ring is a challenging transformation that requires precise control over reaction conditions to achieve regioselectivity and avoid over-halogenation. This protocol outlines a conceptual workflow.

Experimental Protocol:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet tube, add 3,5-lutidine (1.0 equiv.) and a suitable high-boiling inert solvent (e.g., 1,2,4-trichlorobenzene).

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon.

-

Chlorination: Heat the mixture to the desired reaction temperature (e.g., 100-150 °C). Introduce chlorine gas (Cl₂) (1.0-1.2 equiv.) subsurface via the gas inlet tube at a controlled rate. The use of a catalyst, such as iron(III) chloride (FeCl₃), may be required to facilitate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed or the desired conversion is reached.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining chlorine, followed by a base (e.g., sodium carbonate) to neutralize acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Fractional Vacuum Distillation

Given that this compound is a liquid with a relatively high boiling point, fractional vacuum distillation is the most effective method for purification to separate it from unreacted starting material, solvent, and any di-chlorinated byproducts.

Chemical Reactivity and Synthetic Applications

The true value of this compound as a synthetic intermediate is realized through its chemical reactivity. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the inductive effect of the chlorine atom. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Nucleophilic Aromatic Substitution (SNAr)

In the context of SNAr on a pyridine ring, nucleophilic attack is strongly favored at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[5] Conversely, attack at the 3- or 5-position, as in this compound, is significantly less favored because this resonance stabilization is not possible.[6]

Causality Insight: This inherent lack of reactivity at the 3-position is a critical piece of field-proven knowledge. It means that SNAr reactions on this substrate are challenging and require harsh conditions (high temperatures, strong nucleophiles) or are often not viable at all. This makes the alternative cross-coupling strategies discussed below the preferred methods for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and versatile application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands can effectively facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, initiating the catalytic cycle.[7][8]

Application Example: Suzuki-Miyaura Coupling

This reaction enables the formation of a new carbon-carbon bond at the 3-position, providing access to a wide array of 3-aryl-5-methylpyridine derivatives, which are common motifs in pharmaceutical agents.

Exemplar Protocol (Adapted from similar chloropyridine couplings): [7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and a phosphine ligand (e.g., XPhos, 3 mol%) in an oven-dried reaction vial.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Seal the vial and heat the mixture with vigorous stirring (e.g., 100-110 °C) for 12-24 hours.

-

Monitoring and Workup: Monitor progress by LC-MS or GC. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.

The workflow for this crucial synthetic transformation is visualized in Figure 1.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stability of a key intermediate is a non-negotiable aspect of chemical development. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of this compound due to its volatility and thermal stability.

Protocol: GC-MS Analysis for Purity Assessment

This protocol provides a robust starting point for method development.[2]

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to create calibration standards if quantitative analysis is required. For purity assessment, a single injection is often sufficient.

-

-

GC-MS Instrumentation and Parameters:

-

GC Column: A standard non-polar column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 m/z.

-

-

-

Data Analysis:

-

Identification: The retention time of the main peak should be consistent. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 127 and an M+2 peak at m/z 129 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Purity: Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram.

-

The logical flow of this analytical characterization is shown in Figure 2.

Caption: A standard workflow for the quality control analysis of this compound using GC-MS.

Conclusion

This compound stands as a synthetically valuable, yet challenging, building block. Its molecular structure, characterized by an electron-deficient pyridine ring with a meta-positioned chlorine atom, dictates a reactivity profile that favors modern cross-coupling methodologies over classical nucleophilic aromatic substitution. Understanding this electronic behavior is fundamental to designing efficient synthetic routes for the complex molecules required in pharmaceutical and agrochemical research. The protocols and insights provided in this guide offer a robust framework for the synthesis, purification, and characterization of this important intermediate, empowering researchers to leverage its full potential in their development programs.

References

- 1. This compound | C6H6ClN | CID 2762899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Manufacturer China | CAS 18368-63-3 | High Purity Supplier & Safety Data [pipzine-chem.com]

- 3. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 4. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-methylpyridine

Introduction: The Imperative of Spectroscopic Analysis in Drug Development

For researchers and scientists in the field of drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. 3-Chloro-5-methylpyridine, a substituted pyridine, represents a class of scaffolds frequently encountered in medicinal chemistry. Its electronic and steric properties, dictated by the chloro and methyl substituents on the pyridine ring, are of significant interest. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

While extensive experimental spectral databases for every conceivable small molecule are not always publicly available, a deep understanding of spectroscopic principles allows for the accurate prediction and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound, grounded in established principles and data from analogous compounds. We will explore the anticipated spectral features and provide standardized protocols for data acquisition, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides invaluable information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 | ~8.3 | Doublet (d) | 1H |

| H-4 | ~7.6 | Singlet (s) or finely split multiplet | 1H |

| H-6 | ~8.2 | Singlet (s) or finely split multiplet | 1H |

| -CH₃ | ~2.4 | Singlet (s) | 3H |

Interpretation and Rationale

The chemical shifts of the aromatic protons in a pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

-

H-2 and H-6: These protons are in the ortho positions relative to the nitrogen atom, which deshields them, causing them to appear at a lower field (higher ppm). The chlorine atom at position 3 will further deshield H-2.

-

H-4: This proton is in the para position to the nitrogen and meta to both the chloro and methyl groups. Its chemical shift will be influenced by a combination of these effects.

-

-CH₃ Protons: The methyl group protons are attached to an aromatic ring and will appear in the typical benzylic proton region.

The splitting patterns are determined by spin-spin coupling between neighboring protons. In this case, the protons on the pyridine ring are relatively isolated, leading to simple multiplicities. Long-range couplings may result in some minor splitting of the singlet signals.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range that covers from 0 to 10 ppm.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. For this compound, we expect to see six distinct signals corresponding to the six carbon atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~132 |

| C-4 | ~138 |

| C-5 | ~135 |

| C-6 | ~147 |

| -CH₃ | ~18 |

Interpretation and Rationale

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of attached atoms.

-

Aromatic Carbons (C-2 to C-6): These sp² hybridized carbons appear in the downfield region of the spectrum. The carbon attached to the electronegative chlorine atom (C-3) and those adjacent to the nitrogen atom (C-2 and C-6) will have their chemical shifts significantly affected.

-

Methyl Carbon (-CH₃): This sp³ hybridized carbon will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at approximately 100 MHz).

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

Spectral Width: A range that covers from 0 to 200 ppm.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (-CH₃) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1200-1000 | In-plane C-H bending |

| 850-750 | C-Cl stretching |

Interpretation and Rationale

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in this compound.

-

C-H Stretching: The aromatic C-H bonds will show absorption bands at slightly higher wavenumbers than the aliphatic C-H bonds of the methyl group.

-

Aromatic Ring Stretching: The C=C and C=N bonds within the pyridine ring will give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectral Data

| m/z | Interpretation |

| 127/129 | Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom (~3:1 ratio) |

| 112 | [M - CH₃]⁺ |

| 92 | [M - Cl]⁺ |

| 100 | [M - HCN]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak will be observed at m/z 127, corresponding to the mass of the molecule with the ³⁵Cl isotope. A smaller peak at m/z 129, approximately one-third the intensity of the m/z 127 peak, will be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pathways: The molecular ion can undergo fragmentation to produce smaller, charged fragments. Common fragmentation pathways for substituted pyridines include the loss of substituents and the loss of small, stable neutral molecules like hydrogen cyanide (HCN).

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For a volatile compound like this compound, GC-MS is a suitable method.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules, typically using an electron beam of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. While this guide has focused on the predicted spectral data, the underlying principles and methodologies are directly applicable to the interpretation of experimentally acquired spectra. For researchers in drug development and related fields, a solid grasp of these spectroscopic techniques is not merely a technical skill but a fundamental component of innovative and efficient scientific discovery.

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-methylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the critical role of this compound's physicochemical properties in process development, formulation, and synthesis, this document offers a detailed exploration of its behavior in organic solvents. While quantitative solubility data is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to determine these vital parameters. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the principles governing the solubility and stability of this compound.

Introduction: The Significance of this compound

This compound (also known as 3-chloro-5-picoline), with the CAS number 19230-55-8, is a halogenated pyridine derivative of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a stable aromatic pyridine ring substituted with a chloro and a methyl group, makes it a versatile building block for more complex molecules.[2] In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders and infections.[2] Furthermore, its application extends to the agrochemical industry, where it is utilized in the formulation of pesticides and herbicides to enhance crop protection.[2]

The efficiency of synthetic routes, purification strategies (such as crystallization), and the ultimate formulation of active pharmaceutical ingredients (APIs) are all intrinsically linked to the solubility and stability of this intermediate in various organic media. An in-depth understanding of these properties is therefore not merely academic but a practical necessity for process optimization, ensuring product quality, and achieving scalable manufacturing.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Appearance | Light yellow to brown liquid | [2] |

| Boiling Point | 184 - 186 °C | [3] |

| Density | 1.14 g/cm³ | [3] |

| Flash Point | 70 °C | [3] |

Solubility Profile in Organic Solvents

The principle of "like dissolves like" provides a preliminary qualitative understanding of solubility. As a moderately polar molecule, this compound is expected to be more soluble in organic solvents than in water.[3] Its solubility is anticipated to be favorable in polar aprotic solvents and alcohols, with varying degrees of solubility in non-polar solvents.

Quantitative Solubility Data

| Organic Solvent | Class | Predicted Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | High | Experimental determination required |

| Ethanol | Polar Protic | High | Experimental determination required |

| Isopropanol | Polar Protic | Moderate | Experimental determination required |

| Acetone | Polar Aprotic | High | Experimental determination required |

| Acetonitrile | Polar Aprotic | High | Experimental determination required |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Experimental determination required |

| Dichloromethane (DCM) | Polar Aprotic | High | Experimental determination required |

| Toluene | Non-polar | Moderate to Low | Experimental determination required |

| Heptane | Non-polar | Low | Experimental determination required |

| Ethyl Acetate | Moderately Polar | Moderate | Experimental determination required |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Experimental determination required |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Experimental determination required |

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

The isothermal equilibrium (or shake-flask) method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.[4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that saturation has been achieved.[4]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Quantify the concentration of this compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Diagram of the Solubility Determination Workflow:

Caption: Workflow for the isothermal equilibrium solubility determination method.

Stability Profile in Organic Solvents

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. The aromaticity of the pyridine ring generally imparts a degree of chemical stability.[3] However, the presence of the chloro and methyl substituents can influence its reactivity and degradation pathways under certain conditions.

General Stability and Storage

Under recommended storage conditions (0-8°C, in a tightly sealed container), this compound is considered to be stable.[2] Exposure to strong oxidizing agents, strong acids, or strong bases should be avoided.

Potential Degradation Pathways

While specific degradation pathways for this compound in organic solvents are not well-documented, some general principles for substituted pyridines can be considered. The primary modes of degradation for such compounds often involve:

-

Hydrolysis: Although less reactive than acyl chlorides, the chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water, especially at elevated temperatures or in the presence of acids or bases, leading to the formation of 5-methyl-3-pyridinol.

-

Oxidation: The methyl group can be a site for oxidation, potentially forming the corresponding carboxylic acid or alcohol.

-

Photodegradation: Exposure to UV light can induce degradation, a common phenomenon for many aromatic compounds.

Microbial degradation pathways for substituted pyridines often commence with hydroxylation of the pyridine ring, followed by ring cleavage.[5] Halogenated pyridines are generally observed to have lower rates of microbial degradation compared to other substituted pyridines.[5]

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies are a standard requirement in pharmaceutical development as outlined by the International Conference on Harmonization (ICH) guidelines.

Objective: To investigate the stability of this compound in a representative organic solvent under various stress conditions.

Materials and Equipment:

-

This compound

-

A representative organic solvent in which the compound is soluble and stable under ambient conditions (e.g., acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Thermostatic ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL in acetonitrile).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Maintain at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

-

Thermal Degradation: Place an aliquot of the stock solution in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control sample, using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from any potential degradation products.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

-

Calculate the percentage of degradation for each condition.

-

If significant degradation is observed, further studies can be conducted to isolate and identify the structure of the degradation products using techniques like LC-MS.

-

Diagram of Factors Influencing Stability:

Caption: Key environmental factors influencing the stability of this compound.

Analytical Methodologies

A robust analytical method is paramount for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used and suitable technique.

Proposed HPLC Method

Based on methods for structurally related compounds, a reverse-phase HPLC method is proposed.[6][7]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 260-270 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be fully validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines before use in formal studies.

Conclusion

This compound is a valuable chemical intermediate whose utility in pharmaceutical and agrochemical synthesis is heavily dependent on its solubility and stability in organic solvents. This technical guide has provided a framework for understanding these critical parameters. While a comprehensive database of quantitative solubility is currently lacking, the detailed experimental protocols provided herein offer a clear and reliable path for researchers to generate this essential data in their own laboratories. Similarly, the outlined forced degradation study protocol provides a systematic approach to evaluating the stability of this compound, ensuring its quality and integrity throughout its lifecycle. By applying the principles and methodologies described, researchers can confidently handle and utilize this important compound, leading to more efficient and robust process development.

References

- 1. This compound | C6H6ClN | CID 2762899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Manufacturer China | CAS 18368-63-3 | High Purity Supplier & Safety Data [pipzine-chem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 7. 3-Methylpyridine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-5-methylpyridine

This guide provides comprehensive safety protocols and handling procedures for 3-Chloro-5-methylpyridine, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure a self-validating system of safety and operational excellence.

Substance Identification and Physicochemical Properties

This compound is an aromatic heterocyclic compound widely used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with both a chlorine atom and a methyl group, dictates its reactivity and necessitates the stringent handling precautions detailed in this guide.[1][2]

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction quenching.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19230-55-8 | [1][3][4] |

| Molecular Formula | C₆H₆ClN | [1][3][4] |

| Molecular Weight | 127.57 g/mol | [3][4] |

| Appearance | Light yellow to brown liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Temperature | 0-8°C | [1] |

| Solubility | Limited solubility in water, more soluble in organic solvents like ethanol and ether.[2] |[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Exposure through inhalation, skin contact, eye contact, or ingestion can lead to significant adverse health effects.[3][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

The primary danger of this compound lies in its acute toxicity and irritant properties. The causality is linked to its ability to interact with biological tissues, causing irritation and damage upon contact and systemic effects if absorbed.

Table 2: GHS Hazard Classification for this compound

| GHS Classification | Hazard Code | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][5] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [3][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3][5] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [3][5] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [3][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[3][5] |

Caption: GHS Hazard profile for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls, administrative protocols, and appropriate PPE. The hierarchy of controls dictates that engineering solutions are prioritized over PPE.

3.1. Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[6][7]

-

Ventilation: The laboratory must be well-ventilated to ensure that ambient concentrations are kept below any established exposure limits.[6][8]

-

Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10] They should be located within a 10-second travel distance from the workstation.[10]

3.2. Administrative Controls

-

Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this specific chemical before commencing work.

-

Restricted Access: Designate specific areas for the storage and handling of this chemical.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7][11] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[7][11]

3.3. Personal Protective Equipment (PPE) The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[6][9] |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene).[6] A fully-buttoned lab coat. | Latex gloves are not recommended for pyridine derivatives due to poor chemical resistance.[6] Always check the glove manufacturer's compatibility chart. Contaminated clothing must be removed immediately and laundered separately before reuse.[11] |

| Respiratory Protection | Not typically required if work is performed inside a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] Personnel must be medically cleared and fit-tested to wear a respirator.[10] |

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is paramount to preventing accidents and exposure.

4.1. Handling

-

Always work within a chemical fume hood.[6]

-

Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[11]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][13]

-

Ground and bond containers when transferring material to prevent static discharge.[12][13]

4.2. Storage

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[6][9][11][14]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[9][14]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9] The pyridine ring can react vigorously with these substances.

-

Protect containers from physical damage and inspect them regularly for leaks.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

5.1. First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[4][15] If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6][16] Seek medical attention, especially if irritation persists.[4][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4][6][16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

5.2. Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][9]

-

Hazards: The compound is combustible and containers may burn.[9][11] Thermal decomposition can produce hazardous and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[9]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

5.3. Accidental Release Measures (Spill Cleanup) The response to a spill depends on its size and location. The following workflow provides a general guideline.

Caption: General workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Spill):

-

Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[11]

-

Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

-

Don PPE: Wear the appropriate PPE as described in Section 3.3.[11]

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder.[8][9]

-

Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled container for hazardous waste.[9][11]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the container and any contaminated materials according to institutional and local environmental regulations.[9]

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste. Disposal must be conducted through an authorized waste collection point in strict accordance with all local, state, and federal regulations.[9][11] Do not allow the chemical to enter drains or waterways.[4][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Manufacturer China | CAS 18368-63-3 | High Purity Supplier & Safety Data [pipzine-chem.com]

- 3. This compound | C6H6ClN | CID 2762899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. fishersci.com [fishersci.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. echemi.com [echemi.com]

- 14. thermofishersci.in [thermofishersci.in]

- 15. fishersci.com [fishersci.com]

- 16. ehs.princeton.edu [ehs.princeton.edu]

Key reactions involving 3-Chloro-5-methylpyridine as a precursor

An In-depth Technical Guide to Key Reactions Involving 3-Chloro-5-methylpyridine as a Precursor

Introduction: The Strategic Value of this compound

This compound (CAS No: 18368-63-3) is a halogenated pyridine derivative that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules. Its strategic importance is rooted in the unique electronic landscape of the pyridine ring, modified by the presence of a chloro substituent and a methyl group. This arrangement provides a versatile platform for selective chemical modifications, making it an invaluable building block in the development of high-value compounds across various industries.[1]

Primarily, this precursor is instrumental in the pharmaceutical and agrochemical sectors.[1][2] In drug development, it serves as a key structural unit for therapeutic agents, particularly those targeting neurological disorders.[1] In agriculture, it is a foundational component for advanced pesticides and herbicides, contributing to the creation of effective crop protection solutions.[1][3] This guide provides an in-depth exploration of the core reactions that leverage this compound, offering both mechanistic insights and field-proven protocols for researchers and development professionals.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the interplay of its structural features:

-

The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it acts as an electron-withdrawing group, reducing the electron density of the ring system. This deactivation makes the molecule less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic attack.

-

The Chloro Substituent: Positioned at the 3-position (a meta-position relative to the nitrogen), the chlorine atom is a moderately reactive handle for various transformations. Its C-Cl bond is the primary site for palladium-catalyzed cross-coupling reactions. While less reactive than corresponding C-Br or C-I bonds, modern catalytic systems have enabled its efficient functionalization.

-

The Methyl Group: Located at the 5-position, this electron-donating group provides a slight counter-balance to the electron-withdrawing nature of the ring nitrogen.

This electronic configuration makes palladium-catalyzed cross-coupling and nucleophilic aromatic substitution the most powerful and widely employed strategies for its derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

The activation of the relatively inert C-Cl bond in this compound is a significant challenge that has been overcome by the development of sophisticated palladium catalyst systems. These reactions are the workhorses for constructing new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl or vinyl-pyridine structures by coupling the chloro-pyridine with an organoboron reagent (boronic acid or ester). The primary challenge is the oxidative addition of the stable C-Cl bond to the palladium(0) center, which is the rate-limiting step.

Causality Behind Experimental Choices:

-

Catalyst System: To overcome the high activation barrier of the C-Cl bond, highly active catalyst systems are mandatory. This is achieved by pairing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos are particularly effective.[4] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their strong electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition step.[4]

-

Base and Solvent: A base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of solvent is also critical; ethereal solvents like 1,4-dioxane or toluene are commonly used to ensure the solubility of all components at the required reaction temperatures.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is adapted from established methods for structurally similar chloropyridines.[4]

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).

-

Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand, such as SPhos (0.04 mmol, 4 mol%).

-

Inerting: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition 1 (SPhos) | Condition 2 (XPhos) |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |

| Ligand | SPhos (4 mol%) | XPhos (3 mol%) |

| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) |

| Solvent System | 1,4-Dioxane / H₂O (5:1) | Toluene |

| Temperature | 100 °C | 110 °C |

| Reference | Adapted from[4] | Adapted from[4] |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[6] It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, often under milder conditions and with greater functional group tolerance than classical methods like the Ullmann condensation or SNAr.[7]

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, the reaction relies on a Pd(0) catalyst and sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands are crucial for facilitating the oxidative addition of the aryl chloride and preventing catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[9] Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are most common, though carbonates like cesium carbonate (Cs₂CO₃) can also be effective.[9] The choice of base can significantly impact reaction rates and yields.

Experimental Protocol: General Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox, charge an oven-dried vial with a stir bar, a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (2-4 mol%).

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration).

-

Reaction: Seal the vial, remove it from the glovebox, and heat with vigorous stirring at 80-110 °C for 4-24 hours.

-

Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography or recrystallization.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct attachment of a terminal alkyne to the 3-position of the pyridine ring, a valuable transformation for creating rigid molecular scaffolds and precursors for further synthesis.[10] The reaction classically employs a dual-catalyst system.

Causality Behind Experimental Choices:

-

Dual Catalyst System: The reaction mechanism involves two interconnected catalytic cycles.[10] A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the oxidative addition of the aryl chloride and the final reductive elimination.[11] A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is much more efficient than the direct reaction of the alkyne with the palladium complex.[10][11]

-

Reaction Conditions: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves not only as a base to deprotonate the alkyne but often as the solvent as well.[12] For less reactive chloroaromatics, more robust catalyst systems and higher temperatures may be necessary.[13]

Experimental Protocol: General Sonogashira Coupling

-

Vessel Preparation: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 1-5 mol%).

-

Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.1-1.5 equiv.).

-

Reaction: Heat the mixture, typically between room temperature and 80 °C, until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction mixture, filter off the ammonium salts, and rinse the filter cake with an organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Visualization: Sonogashira Catalytic Cycle

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct displacement of the chloride by a strong nucleophile is also a viable strategy, known as Nucleophilic Aromatic Substitution (SNAr). This reaction does not require a metal catalyst but is generally limited to strong nucleophiles and often requires elevated temperatures.[14]

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[15][16]

-

Addition: The nucleophile attacks the carbon atom bearing the chlorine. This is possible because the electron-withdrawing pyridine nitrogen polarizes the C-Cl bond and can stabilize the resulting negatively charged intermediate. This intermediate, known as a Meisenheimer complex, is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom.[15][17]

-

Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.

The presence of the ring nitrogen is critical; it functions as an "activating group" by stabilizing the anionic intermediate, analogous to how a nitro group activates a benzene ring for SNAr.[15]

Experimental Protocol: SNAr with an Alkoxide

-

Alkoxide Preparation: In a round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by adding the desired alcohol (e.g., ethanol, 5 equiv.) to a suspension of sodium hydride (NaH, 1.5 equiv.) in an anhydrous polar aprotic solvent like DMF or DMSO at 0 °C. Stir until hydrogen evolution ceases.

-

Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same solvent to the alkoxide solution.

-

Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The exact temperature and time will depend on the nucleophilicity of the alkoxide.

-

Monitoring: Monitor the reaction's progress using TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and carefully quench by adding water.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography or distillation.

Visualization: SNAr Mechanism